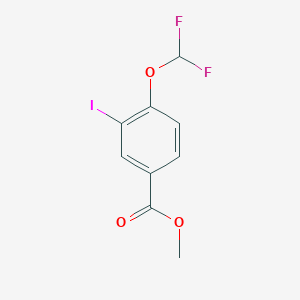

Methyl 4-(difluoromethoxy)-3-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(difluoromethoxy)-3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGNCRCKEXWDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661083 | |

| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131614-23-7 | |

| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(difluoromethoxy)-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 4-(difluoromethoxy)-3-iodobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of Methyl 4-(difluoromethoxy)-3-iodobenzoate, a halogenated and fluorinated aromatic ester. As a complex building block, understanding its physical characteristics is paramount for its effective application in medicinal chemistry, organic synthesis, and materials science. This document synthesizes available data to offer a practical reference for laboratory and development settings.

Chemical Identity and Molecular Structure

This compound is a compound whose utility in synthetic chemistry is derived from its distinct functional groups: a methyl ester, an iodine atom, and a difluoromethoxy group attached to a benzene ring. These features provide multiple reaction sites for further molecular elaboration. Its core identification details are summarized below.

| Identifier | Value | Source |

| CAS Number | 1131614-23-7 | [1][2][3][4] |

| Molecular Formula | C₉H₇F₂IO₃ | [1][2][3] |

| Molecular Weight | 328.05 g/mol | [1][2] |

| IUPAC Name | This compound | |

| InChI | 1S/C9H7F2IO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,1H3 | |

| InChIKey | PHGNCRCKEXWDPQ-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)C1=CC=C(C(I)=C1)OC(F)F |

The spatial arrangement of these functional groups is critical to its reactivity and physical properties. The iodine atom at the 3-position and the difluoromethoxy group at the 4-position create a unique electronic and steric environment.

Caption: Chemical structure of this compound.

Core Physical Properties

| Property | Value / Description | Source |

| Physical Form | Powder | |

| Purity | Typically supplied as ≥95% or ≥97% | [3] |

| Melting Point | Data not specified in available sources. | |

| Boiling Point | Data not specified in available sources. | |

| Density | Data not specified in available sources. | |

| Solubility | While specific quantitative data is unavailable, its molecular structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| Storage Conditions | Store at 2-8°C, protected from light. |

Expert Insight: The absence of a defined melting point in common databases suggests that it may not be a highly crystalline solid at standard purities or that it decomposes before melting. For a research chemical, the physical form is often sufficient for handling, with purity being the more critical parameter, typically confirmed by analytical methods rather than physical constants like melting point. The recommended storage at refrigerated temperatures and protected from light indicates potential sensitivity to thermal degradation or photochemical reaction.

Spectroscopic and Analytical Characterization

Structural confirmation is a cornerstone of chemical research. For this compound, spectroscopic methods are essential for verifying its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. A ¹H NMR spectrum for this compound is available, which would provide definitive confirmation of the proton environments within the molecule.[1]

The expected ¹H NMR signals would include:

-

A singlet for the methyl ester protons (-OCH₃).

-

A triplet for the difluoromethoxy proton (-OCHF₂), coupled to the two fluorine atoms.

-

Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

Self-Validating Protocol: Acquiring a ¹H NMR Spectrum

The following protocol describes a standard, self-validating procedure for obtaining a high-quality ¹H NMR spectrum for structural verification. The causality behind each step is explained to ensure technical accuracy.

Objective: To acquire a publication-quality ¹H NMR spectrum of this compound to confirm its chemical structure.

Methodology:

-

Sample Preparation (The Foundation):

-

Step 1.1: Accurately weigh 5-10 mg of the compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing line broadening from saturation.

-

Step 1.2: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. The choice of solvent depends on the sample's solubility.

-

Step 1.3: Add a small amount of an internal standard, typically Tetramethylsilane (TMS). Causality: TMS provides a reference peak at 0 ppm, allowing for accurate chemical shift calibration. This is a critical self-validating step.

-

Step 1.4: Transfer the solution to a 5 mm NMR tube and cap it.

-

-

Instrument Setup & Data Acquisition (The Measurement):

-

Step 2.1: Insert the sample into the NMR spectrometer.

-

Step 2.2: Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal corrects for magnetic field drift, ensuring spectral stability over the course of the experiment.

-

Step 2.3: Shim the magnetic field to achieve maximum homogeneity. Causality: Shimming optimizes the field, resulting in sharp, symmetrical peaks, which is essential for accurate integration and coupling constant measurement.

-

Step 2.4: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

-

-

Data Processing & Analysis (The Verification):

-

Step 3.1: Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Step 3.2: Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Step 3.3: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Step 3.4: Integrate the peaks to determine the relative ratios of protons. Causality: The integral ratios must match the number of protons in each unique chemical environment, providing a powerful check on the structure's validity.

-

Step 3.5: Analyze the chemical shifts, peak multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign each signal to the corresponding protons in the molecule.

-

Caption: Standard workflow for structural verification via NMR spectroscopy.

References

The Strategic Utility of Methyl 4-(difluoromethoxy)-3-iodobenzoate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Difluoromethoxy Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention as a bioisosteric replacement for more common functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups.[2] Its unique electronic properties and steric profile offer a nuanced approach to modulating the physicochemical and pharmacokinetic properties of drug candidates. The -OCF₂H group can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions, such as acting as a hydrogen bond donor.[1][3]

This technical guide focuses on Methyl 4-(difluoromethoxy)-3-iodobenzoate (CAS No. 1131614-23-7), a versatile building block that combines the advantageous difluoromethoxy group with a synthetically tractable aryl iodide. This combination makes it an invaluable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This document provides a comprehensive overview of its synthesis, properties, and applications, complete with detailed experimental protocols to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Structural Data

This compound is typically an off-white to white powder. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1131614-23-7 | [4] |

| Molecular Formula | C₉H₇F₂IO₃ | [4] |

| Molecular Weight | 328.05 g/mol | [4] |

| Physical Form | Powder | |

| Purity | Typically ≥97% | |

| Storage | 2-8°C, protect from light | |

| IUPAC Name | This compound | |

| InChI Key | PHGNCRCKEXWDPQ-UHFFFAOYSA-N |

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available methyl 4-hydroxybenzoate. The overall synthetic pathway is depicted below.

Part 1: Iodination of Methyl 4-hydroxybenzoate

The initial step involves the regioselective iodination of methyl 4-hydroxybenzoate at the position ortho to the hydroxyl group. This is a standard electrophilic aromatic substitution.

Experimental Protocol:

-

To a solution of methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid, add a solution of iodine monochloride (ICl, 1.0 eq) in acetic acid dropwise at room temperature.[5]

-

Heat the reaction mixture to 65°C and stir for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Methyl 4-hydroxy-3-iodobenzoate.[5]

Part 2: Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate

The key transformation is the difluoromethylation of the phenolic hydroxyl group. A safe and scalable procedure utilizing sodium chlorodifluoroacetate (SCDA) as the difluorocarbene precursor has been developed.[1]

Experimental Protocol:

Causality Behind Experimental Choices: This procedure employs a dose-controlled addition of the reactants to manage the exotherm and gas evolution associated with the decomposition of SCDA, ensuring the reaction's safety on a larger scale.[1] DMF is used as a polar aprotic solvent to facilitate the reaction, and potassium carbonate acts as the base.

-

To a reaction vessel containing potassium carbonate (2.5 eq) in N,N-dimethylformamide (DMF), heat the suspension to 95°C.[1]

-

In a separate vessel, dissolve Methyl 4-hydroxy-3-iodobenzoate (1.0 eq) and sodium chlorodifluoroacetate (SCDA, 2.0 eq) in DMF.

-

Slowly add the solution from step 2 to the heated suspension from step 1 over a period of 2-3 hours, maintaining the temperature at 95°C.

-

Stir the reaction mixture at 95°C for an additional hour after the addition is complete.

-

Monitor the reaction for the disappearance of the starting material by LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure, and purify the crude product by crystallization or column chromatography to afford this compound.[1]

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Spectral data will confirm the presence of the methyl ester, the difluoromethoxy proton (a characteristic triplet), and the aromatic protons.[6]

-

¹³C NMR: Will show the expected carbon signals for the aromatic ring, the ester, and the difluoromethoxy group.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (328.05 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Synthetic Utility and Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block for introducing the 4-(difluoromethoxy)-3-iodophenyl moiety into target molecules. The aryl iodide functionality is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). This compound can be readily coupled with various aryl and heteroaryl boronic acids or esters.

Representative Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Sonogashira Cross-Coupling

The Sonogashira reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes. These structures are important in various areas of drug discovery and materials science.

Representative Experimental Protocol (Copper-Free):

Causality Behind Experimental Choices: While traditional Sonogashira reactions use a copper co-catalyst, copper-free conditions are often preferred in pharmaceutical synthesis to avoid potential toxicity and simplify purification. This protocol utilizes a highly active palladium precatalyst and an organic base.

-

To a reaction vessel, add this compound (1.0 eq) and a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 1-2 mol%).

-

Seal the vessel and purge with an inert gas.

-

Add a degassed solvent (e.g., DMSO or THF) followed by the terminal alkyne (1.2-1.5 eq) and a suitable base (e.g., TMP or another amine base, 2.0-3.0 eq).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the residue by column chromatography to yield the coupled product.

Safety and Handling

This compound is considered hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its strategic combination of a metabolically robust difluoromethoxy group and a versatile aryl iodide handle provides a direct route to novel and complex molecular entities. The synthetic protocols outlined in this guide are robust and scalable, offering researchers reliable methods for the preparation and subsequent functionalization of this key intermediate. By leveraging the unique properties of the -OCF₂H group and the synthetic flexibility of the aryl iodide, scientists can accelerate the development of next-generation therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. medkoo.com [medkoo.com]

- 4. This compound | 1131614-23-7 [chemicalbook.com]

- 5. METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4 [chemicalbook.com]

- 6. This compound(1131614-23-7) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Guide to the Structural Elucidation of Methyl 4-(difluoromethoxy)-3-iodobenzoate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Analytical Imperative

Methyl 4-(difluoromethoxy)-3-iodobenzoate (Molecular Formula: C₉H₇F₂IO₃, Molecular Weight: 328.05 g/mol ) is a halogenated and fluorinated benzoate ester.[1] Each structural component—the methyl ester, the aromatic ring substitution pattern, the iodo-substituent, and the difluoromethoxy group—must be confirmed through rigorous analytical characterization. The process of structure elucidation is not merely a checklist of techniques but a logical progression of inquiry, where each experiment builds upon the last to assemble a complete and validated molecular picture.[2][3]

Our approach is rooted in a foundational principle: the convergence of evidence. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we create a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise connectivity of every atom within the molecule.

The Strategic Workflow for Structure Elucidation

A robust analytical strategy begins with determining the molecular formula and then systematically piecing together the molecular puzzle. Our workflow is designed to be efficient and conclusive, leveraging the strengths of each analytical technique in a logical sequence.

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry: The First Step

Expertise & Experience: The logical starting point is to confirm the molecular weight and deduce the elemental composition. Electron Ionization (EI) Mass Spectrometry is a robust choice for this class of small molecules. We anticipate a clear molecular ion (M⁺˙) peak, and the high-resolution mass spectrometry (HRMS) data will provide the elemental formula with high precision, serving as the foundational truth for all subsequent analyses.

Experimental Protocol (GC-MS):

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

Instrumentation: Utilize a GC-MS system equipped with an EI source.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

-

Carrier Gas: Helium, constant flow of 1 mL/min.

-

-

MS Method:

-

Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-450.

-

Predicted Data & Interpretation: The primary goal is to observe the molecular ion peak. Given the molecular weight of 328.05, we expect a strong signal at m/z 328 . The presence of iodine (¹²⁷I is monoisotopic) will make this peak highly distinct.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Formula | Calculated Mass (M⁺˙) | Observed Mass (M⁺˙) |

|---|

| C₉H₇F₂¹²⁷IO₃ | 328.9408 | 328.9409 |

Fragmentation Analysis: The fragmentation pattern provides corroborating structural evidence. Key expected fragmentation pathways for esters include the loss of the alkoxy group.[4]

-

[M - OCH₃]⁺ (m/z 297): Loss of the methoxy radical is a classic fragmentation for methyl esters.

-

[M - COOCH₃]⁺ (m/z 269): Loss of the entire methyl ester group to yield the iodinated difluoromethoxybenzene cation.

-

[C₇H₄F₂O]⁺ (m/z 157): A potential fragment arising from further breakdown.

The observation of these fragments strongly supports the presence of the methyl ester and the core aromatic structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive confirmation of key functional groups. For this molecule, we are specifically looking for the characteristic vibrations of the ester carbonyl, the C-O bonds, the aromatic C-H bonds, and, importantly, the unique stretches associated with the difluoromethoxy group.

Experimental Protocol (ATR-FTIR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Utilize an FTIR spectrometer with a diamond ATR accessory.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

Predicted Data & Interpretation:

Table 2: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2960 | Weak | Methyl C-H stretch |

| ~1730 | Strong | Ester C=O stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

| ~1250 | Strong | Ester C-O stretch (asymm.) |

| ~1150-1050 | Strong | C-F stretches of -OCF₂H |

| ~850-800 | Medium | Ar-H out-of-plane bend |

The most diagnostic peaks are the strong carbonyl absorption around 1730 cm⁻¹ and the intense, complex bands in the 1150-1050 cm⁻¹ region, which are characteristic of C-F vibrations.[5] The presence of these bands provides immediate, powerful evidence for the ester and difluoromethoxy functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for the complete structure elucidation of organic molecules.[6] For this compound, a multi-nuclear approach is essential. ¹H NMR will define the proton environments, ¹³C NMR will map the carbon skeleton, and ¹⁹F NMR will directly probe the unique difluoromethoxy group.[7][8] Finally, 2D NMR experiments will connect all the pieces, confirming the substitution pattern and final structure.

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Experiments to be run:

-

Standard ¹H NMR

-

Standard ¹³C NMR (proton-decoupled)

-

¹⁹F NMR (proton-coupled and decoupled)

-

2D COSY (Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H and ¹⁹F NMR: Probing the Key Nuclei

Interpretation Rationale: The aromatic region of the ¹H NMR will be key to determining the substitution pattern. The difluoromethoxy group (-OCF₂H) will present a characteristic triplet in the ¹H spectrum due to coupling with the two equivalent fluorine atoms, and a corresponding doublet in the ¹⁹F spectrum due to coupling with the single proton. Based on data for Methyl 4-(difluoromethoxy)benzoate, the -OCF₂H proton appears as a triplet at δ 6.59 with a large J-coupling of ~73 Hz.[8] The introduction of an ortho-iodine atom will induce downfield shifts on adjacent protons.

Table 3: Predicted ¹H and ¹⁹F NMR Data (400 MHz, CDCl₃)

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-a | -OCH₃ | ~3.95 | s | - |

| H-b | -OCH F₂ | ~6.65 | t | ²JHF ≈ 73 |

| H-c | Ar-H (H-5) | ~7.20 | d | ³JHH ≈ 8.5 |

| H-d | Ar-H (H-6) | ~8.05 | dd | ³JHH ≈ 8.5, ⁴JHH ≈ 2.0 |

| H-e | Ar-H (H-2) | ~8.45 | d | ⁴JHH ≈ 2.0 |

| F-f | -OCF₂ H | ~-82.0 | d | ²JHF ≈ 73 |

-

H-e (H-2): This proton is ortho to both the ester and the iodine. The iodine's deshielding effect will push this proton significantly downfield, appearing as a doublet due to a small four-bond coupling to H-6.

-

H-d (H-6): This proton is ortho to the ester and meta to the iodine, appearing as a doublet of doublets from coupling to both H-5 and H-2.

-

H-c (H-5): This proton is ortho to the difluoromethoxy group and meta to the ester, appearing as a doublet from coupling to H-6.

-

H-b (-OCHF₂): The proton of the difluoromethoxy group will be a highly characteristic triplet with a large coupling constant (~73 Hz) due to the two adjacent fluorine atoms.

-

F-f (-OCF₂H): The two equivalent fluorine atoms will appear as a doublet in the ¹⁹F spectrum, with the same large coupling constant, confirming the H-F connectivity.[9]

¹³C NMR: The Carbon Backbone

Interpretation Rationale: The proton-decoupled ¹³C NMR spectrum will reveal all nine unique carbon atoms. The chemical shifts will be influenced by the electronegativity and anisotropy of the substituents. The carbon of the difluoromethoxy group will be particularly informative, appearing as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F coupled) | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| C-1 | -OC H₃ | ~52.5 | s | - |

| C-2 | Ar-C (Iodo) | ~95.0 | t (small) | ³JCF ≈ 4 |

| C-3 | Ar-C (Ester) | ~132.0 | s | - |

| C-4 | Ar-CH | ~140.0 | s | - |

| C-5 | Ar-CH | ~122.0 | s | - |

| C-6 | Ar-C (OCF₂H) | ~152.0 | t (small) | ²JCF ≈ 25 |

| C-7 | Ar-CH | ~132.5 | s | - |

| C-8 | C =O | ~165.0 | s | - |

| C-9 | -OC F₂H | ~115.0 | t | ¹JCF ≈ 260 |

-

C-9 (-OCF₂H): The most striking signal will be a triplet around δ 115 ppm with a very large one-bond C-F coupling constant of ~260 Hz.

-

C-2 (C-I): The direct attachment to iodine will cause this carbon to be significantly shielded, appearing far upfield around δ 95 ppm.

-

C-6 (C-O): The carbon attached to the difluoromethoxy group will be deshielded and may show a smaller two-bond C-F coupling.

2D NMR: Assembling the Final Structure

Expertise & Experience: While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. HSQC links each proton to its directly attached carbon, confirming assignments made in the 1D spectra. The crucial experiment, however, is HMBC, which reveals correlations between protons and carbons over two or three bonds. This is how we will definitively prove the substitution pattern.

HSQC Analysis:

-

A cross-peak will connect the proton at δ ~3.95 (H-a) to the carbon at δ ~52.5 (C-1), confirming the methyl ester.

-

Cross-peaks will link the aromatic protons (H-c, H-d, H-e) to their respective carbons (C-5, C-6, C-4).

-

A key cross-peak will connect the proton at δ ~6.65 (H-b) to the carbon at δ ~115.0 (C-9), confirming the -OCH F₂ group.

HMBC Analysis - The Definitive Proof: The HMBC spectrum provides the final, unambiguous connections.

Caption: Key 2- and 3-bond HMBC correlations. (Note: A chemical structure image would be placed here).

-

Methyl Protons (H-a): The protons of the methyl ester at ~δ 3.95 will show a strong correlation to the carbonyl carbon (C-8) at ~δ 165.0. This confirms the ester functionality.

-

Aromatic Proton H-e: The downfield proton H-e (~δ 8.45) will show correlations to the carbonyl carbon (C-8) and the quaternary carbon C-3. This definitively places H-e at the C-2 position, ortho to the ester.

-

-OCHF₂ Proton (H-b): The proton of the difluoromethoxy group (~δ 6.65) will show a crucial correlation to the aromatic carbon C-6 (~δ 152.0), confirming the attachment of this group to the ring.

The combined evidence from these correlations allows for only one possible arrangement of substituents on the aromatic ring, thus confirming the identity as this compound.

Conclusion: A Validated Structure

The structure of this compound has been unambiguously determined through a systematic and multi-faceted analytical approach. Mass spectrometry confirmed the elemental formula of C₉H₇F₂IO₃. IR spectroscopy identified the required ester carbonyl and C-F functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) provided the definitive evidence, mapping out the complete atomic connectivity and confirming the 1,2,4-trisubstituted pattern on the benzene ring. Each technique provided a piece of the puzzle, and together they form a self-validating and conclusive dataset, demonstrating a best-practice workflow for the structural characterization of complex small molecules in a research and development setting.

References

- 1. This compound | 1131614-23-7 [chemicalbook.com]

- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. learning.sepscience.com [learning.sepscience.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl 4(methylamino)benzoate [webbook.nist.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. This compound(1131614-23-7) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Methyl 4-(difluoromethoxy)-3-iodobenzoate

Abstract and Introduction

Methyl 4-(difluoromethoxy)-3-iodobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its molecular architecture, featuring an iodine atom, a difluoromethoxy group, and a methyl ester on a benzene scaffold, makes it a uniquely versatile synthetic intermediate. The iodine atom serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular frameworks. Concurrently, the difluoromethoxy (-OCHF₂) group is a valuable bioisostere for methoxy or hydroxyl moieties, often introduced to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

This technical guide provides an in-depth analysis of this compound, covering its core physicochemical properties, a detailed, field-proven synthetic protocol, robust methods for structural characterization, and a discussion of its primary applications in research and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Core Physicochemical Properties and Identifiers

The fundamental properties of a chemical reagent are critical for its effective use in synthesis. All quantitative data for this compound has been consolidated from verified chemical databases and suppliers. The molecular weight is confirmed to be 328.05 g/mol .[1][2][3]

| Property | Value | Source |

| Molecular Weight | 328.05 g/mol | [1][2] |

| Molecular Formula | C₉H₇F₂IO₃ | [1][3] |

| CAS Number | 1131614-23-7 | [1][2] |

| IUPAC Name | This compound | |

| InChI Key | PHGNCRCKEXWDPQ-UHFFFAOYSA-N | |

| Physical Form | Powder | |

| Storage | 2-8°C, Protect from light |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The following protocol describes a logical and robust pathway involving the ortho-iodination of a phenolic ester followed by difluoromethylation of the hydroxyl group. This approach is designed for high regioselectivity and yield.

Proposed Synthetic Workflow

References

An In-depth Technical Guide to Methyl 4-(difluoromethoxy)-3-iodobenzoate: Synthesis, Safety, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal and Materials Science

Methyl 4-(difluoromethoxy)-3-iodobenzoate is a halogenated aromatic ester that has emerged as a valuable building block in organic synthesis. Its unique trifunctional nature, featuring an aryl iodide, a difluoromethoxy group, and a methyl ester, makes it a highly versatile reagent for the construction of complex molecular architectures. The presence of the aryl iodide moiety provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The difluoromethoxy group is of particular interest in medicinal chemistry as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, often improving metabolic stability and pharmacokinetic properties of drug candidates. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, offering another point for chemical modification. This guide provides a comprehensive overview of the synthesis, physicochemical properties, safe handling, and synthetic applications of this compound.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1131614-23-7 | [1][2] |

| Molecular Formula | C₉H₇F₂IO₃ | [1][2] |

| Molecular Weight | 328.05 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | 2-8°C, protect from light | [1] |

Spectral Data:

Spectral analysis is crucial for confirming the identity and purity of this compound. While full spectra are often proprietary, characteristic chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.9 ppm), a triplet for the difluoromethoxy proton (CHF₂) with a characteristic large coupling to the fluorine atoms (around 6.6-7.3 ppm), and signals in the aromatic region corresponding to the three protons on the benzene ring. For the similar compound Methyl 4-(difluoromethoxy)benzoate, the ¹H NMR (400 MHz, CDCl₃) shows signals at δ 8.05 (d, J = 8.8 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 6.59 (t, J = 73.2 Hz, 1H), and 3.91 (s, 3H).[4]

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl ester carbon, the aromatic carbons (with the carbon attached to iodine being significantly downfield), and the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the single proton. For Methyl 4-(difluoromethoxy)benzoate, the ¹⁹F NMR (376 MHz, CDCl₃) shows a signal at δ -81.80 (d, J = 73.2 Hz, 2F).[4]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Vendors such as ChemicalBook may provide access to spectral data for this compound.[5]

Synthesis of this compound

The primary route for the synthesis of this compound is the O-difluoromethylation of its precursor, Methyl 4-hydroxy-3-iodobenzoate. This reaction is typically achieved using a source of difluorocarbene. A notable and practical procedure for this transformation has been reported by Sperry and Sutherland. While the full experimental details of this specific paper are not publicly available, a general and robust protocol for the difluoromethylation of phenols using sodium chlorodifluoroacetate as the difluorocarbene precursor is well-established and can be adapted for this synthesis.[6][7]

Reaction Scheme:

A representative synthesis workflow.

Detailed Experimental Protocol (Representative):

This protocol is based on established procedures for the O-difluoromethylation of phenols.[7]

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet, add Methyl 4-hydroxy-3-iodobenzoate (1.0 eq.), an inorganic base such as potassium carbonate (2.0-3.0 eq.), and sodium chlorodifluoroacetate (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on its GHS classification and general best practices for handling halogenated aromatic compounds.[1]

GHS Hazard Classification:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Pictograms:

GHS Hazard Pictogram.

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[1]

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth).[1]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield when handling this compound.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use in a well-ventilated fume hood. If the potential for aerosolization exists, a respirator may be necessary.

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately.

-

If on Skin: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Toxicological Information:

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Iodinated organic compounds should be treated as hazardous chemical waste and should not be disposed of in regular trash or down the drain.[9][10] Neutralization of iodine-containing waste with a reducing agent like sodium thiosulfate may be a suitable pre-treatment step, but this should be done in accordance with institutional safety protocols.[11]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its aryl iodide functionality, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of complex molecules.

Key synthetic transformations of this compound.

1. Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, yielding biaryl structures.

2. Heck Reaction: The Heck reaction couples the aryl iodide with an alkene under palladium catalysis to form a substituted alkene. This is a powerful method for the synthesis of stilbene and cinnamate derivatives.[12]

3. Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl-alkynes.[13]

4. Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine, providing a direct route to substituted anilines.[14]

5. Ester Hydrolysis: The methyl ester group can be readily hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-(difluoromethoxy)-3-iodobenzoic acid. This carboxylic acid can then be used in further synthetic transformations, such as amide bond formation.

The difluoromethoxy group is generally stable under the conditions of these cross-coupling reactions, making this compound an ideal substrate for introducing this valuable pharmacophore into a wide range of molecular scaffolds.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its utility in palladium-catalyzed cross-coupling reactions, combined with the beneficial properties imparted by the difluoromethoxy group, makes it a valuable reagent for researchers in drug discovery, materials science, and agrochemical development. A thorough understanding of its synthesis, physicochemical properties, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for novel fluorinated molecules continues to grow, the importance of reagents like this compound in enabling innovative chemical synthesis is set to increase.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. methyl 4-hydroxy-3-iodobenzoate [stenutz.eu]

- 4. rsc.org [rsc.org]

- 5. This compound(1131614-23-7) 1H NMR spectrum [chemicalbook.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl 4-iodobenzoate | C8H7IO2 | CID 69273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. collectandrecycle.com [collectandrecycle.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Methyl 4-(difluoromethoxy)-3-iodobenzoate solubility data

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-(difluoromethoxy)-3-iodobenzoate

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical determinant of a drug candidate's success, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its ultimate bioavailability.[1][2][3][4] This guide provides a comprehensive framework for characterizing the solubility of this compound, a compound of interest in contemporary drug discovery. In the absence of established public data, this document serves as a complete methodological protocol, guiding researchers through the theoretical underpinnings, experimental design, and execution of solubility studies. We will detail the gold-standard shake-flask method for determining thermodynamic solubility and a higher-throughput kinetic assay, providing step-by-step instructions and the scientific rationale behind each procedural choice. The aim is to equip drug development professionals with the necessary tools to generate reliable and reproducible solubility data for this and other novel chemical entities.

Introduction: The Central Role of Solubility in Pharmaceutical Sciences

In the journey of a new chemical entity (NCE) from the laboratory to the clinic, few physicochemical properties are as fundamental and impactful as solubility.[1] Defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and exert its therapeutic effect.[1][2] More than 40% of NCEs emerging from drug discovery pipelines exhibit poor aqueous solubility, a characteristic that can lead to a host of developmental challenges[2]:

-

Compromised Bioavailability: For oral dosage forms, the most common and preferred route of administration, dissolution in the gastrointestinal fluids is the rate-limiting step for absorption of poorly soluble compounds.[1][2] Low solubility often translates to low and erratic oral bioavailability, undermining the drug's efficacy.

-

Inaccurate In Vitro Assay Results: In early-stage discovery, compounds with low solubility can precipitate in assay media, leading to erroneous readouts and potentially causing promising candidates to be overlooked.[1]

-

Formulation and Delivery Hurdles: Developing a stable and effective dosage form for a poorly soluble drug is a significant technical and financial challenge, often requiring complex and costly formulation strategies.[3][5]

Therefore, a thorough understanding and quantitative determination of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and a foundational element for informed decision-making throughout the drug development process.[3][4][6] This guide is designed to provide a robust, scientifically-grounded approach to characterizing the solubility of this compound.

Compound Profile: this compound

Before embarking on experimental work, it is essential to gather all available information on the test compound. This compound is a halogenated benzofuran derivative.[7][8][9][10] Its structure suggests a degree of lipophilicity which may impact its aqueous solubility.

| Property | Value | Source |

| CAS Number | 1131614-23-7 | [11][12] |

| Molecular Formula | C₉H₇F₂IO₃ | [11][12][13] |

| Molecular Weight | 328.05 g/mol | [11][12] |

| Physical Form | Powder | |

| Storage | 2-8°C, protect from light |

Given the structure, which includes a lipophilic iodine atom and a difluoromethoxy group, alongside a polar ester group, predicting its exact solubility is challenging without experimental data. The aryl iodide functionality may also be relevant for further chemical modifications.[14] A preliminary assessment suggests that the compound is likely to be poorly soluble in aqueous media.

Theoretical Framework and Experimental Design

The solubility of a compound is influenced by several factors, including its intrinsic properties and the conditions of the solvent.[2] Key considerations for designing a robust solubility study include:

-

pH: For ionizable compounds, solubility can change dramatically with pH. Although this compound does not have a readily ionizable group, its ester moiety could be susceptible to hydrolysis at extreme pH values, especially over long incubation times. Therefore, pH control is crucial. According to ICH and WHO guidelines, solubility should be determined across the physiological pH range of 1.2 to 6.8.[15][16]

-

Temperature: Solubility is temperature-dependent. For biopharmaceutical relevance, studies are typically conducted at 37 ± 1°C to mimic physiological conditions.[15][16][17]

-

Kinetic vs. Thermodynamic Solubility:

-

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (e.g., DMSO). It is a high-throughput method often used in early discovery for screening large numbers of compounds.[4][6][18]

-

Thermodynamic solubility represents the true equilibrium solubility, where the solid and dissolved states of the compound are in equilibrium. This is the gold-standard measurement and is crucial for pre-formulation and regulatory submissions.[18][19][20] The shake-flask method is the most reliable technique for its determination.[20][21][22]

-

For a comprehensive profile of this compound, we recommend determining both kinetic and thermodynamic solubility.

Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.[19][21]

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the most accurate for determining equilibrium solubility.[20][21]

4.1.1. Materials and Equipment

-

This compound (solid powder)

-

Phosphate buffered saline (PBS), pH 7.4

-

Glycine buffer, pH 1.2

-

Acetate buffer, pH 4.5

-

Citrate buffer, pH 6.8

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37°C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

4.1.2. Experimental Workflow Diagram

References

- 1. books.rsc.org [books.rsc.org]

- 2. ucd.ie [ucd.ie]

- 3. bmglabtech.com [bmglabtech.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. smochem.com [smochem.com]

- 12. This compound | 1131614-23-7 [chemicalbook.com]

- 13. calpaclab.com [calpaclab.com]

- 14. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 15. who.int [who.int]

- 16. database.ich.org [database.ich.org]

- 17. solubility experimental methods.pptx [slideshare.net]

- 18. enamine.net [enamine.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 22. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Reactivity of the Aryl-Iodide Bond in Substituted Benzoates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl iodides are premier electrophiles in modern organic synthesis, particularly within the pharmaceutical industry, due to the unique reactivity of the carbon-iodine (C-I) bond.[1][2] This guide provides a detailed exploration of the factors governing the reactivity of the C-I bond in substituted aryl benzoate systems. We will dissect the fundamental electronic and steric effects that substituents impart on the aromatic ring, influencing the kinetics and outcomes of critical transformations. By focusing on palladium-catalyzed cross-coupling reactions—the cornerstone of modern drug discovery—this paper offers mechanistic insights, field-proven experimental protocols, and a predictive framework for reaction design. The content is structured to empower researchers to move beyond simple substrate screening and toward a rational, mechanism-driven approach to synthesis.

Introduction: The Preeminence of the Aryl-Iodide Bond

In the vast landscape of C-C and C-heteroatom bond-forming reactions, palladium-catalyzed cross-couplings are indispensable tools.[3] Within the hierarchy of aryl halides, aryl iodides occupy a privileged position. The C-I bond is the longest and weakest among the halogens (C-F, C-Cl, C-Br, C-I), making it the most reactive substrate for the crucial oxidative addition step in many catalytic cycles.[4] This enhanced reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the more economical but less reactive aryl chlorides and bromides.

When the aryl iodide moiety is part of a substituted benzoate scaffold, a rich interplay of electronic and steric factors emerges. The nature and position of substituents on the benzoate ring can dramatically modulate the reactivity of the distal C-I bond. Understanding these relationships is paramount for professionals in drug development, where precise control over molecular assembly is essential for synthesizing complex active pharmaceutical ingredients (APIs). This guide serves as a technical deep-dive into predicting and harnessing this reactivity.

Fundamental Principles Governing C-I Bond Reactivity

The reactivity of the aryl-iodide bond is not an isolated property but is dictated by the electronic environment of the entire molecule. Substituents on the benzoate ring exert their influence through a combination of inductive and resonance effects.

Electronic Effects: The Driving Force of Reactivity

The electronic nature of a substituent dictates the electron density at the carbon atom of the C-I bond, which is the site of catalytic activation.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and the ester carbonyl itself (-COOR) decrease the electron density on the aromatic ring.[5] This polarization makes the carbon atom of the C-I bond more electrophilic and susceptible to attack by a nucleophilic metal catalyst, such as a Pd(0) species. Consequently, EWGs generally accelerate the rate-determining oxidative addition step of cross-coupling reactions.[3][6]

-

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups increase the electron density on the ring through resonance or hyperconjugation.[5] This makes the carbon of the C-I bond less electrophilic, thereby slowing down the rate of oxidative addition.

This relationship between substituent electronic properties and reaction rates can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ). For the oxidative addition of aryl iodides, a positive slope (ρ value) is typically observed, confirming that electron-withdrawing groups (positive σ values) accelerate the reaction.[6][7][8]

Steric Effects: The Physical Barrier to Reaction

Steric hindrance, primarily from substituents at the ortho positions to the iodide, can physically block the approach of the bulky metal catalyst complex.[9] This can significantly retard or even completely inhibit the reaction, regardless of the electronic effects at play. This factor is a critical consideration in substrate design and catalyst selection.

Key Transformations: Mechanisms and Protocols

The utility of substituted aryl iodides is most evident in palladium-catalyzed cross-coupling reactions. The initial and often rate-limiting step for these transformations is the oxidative addition of a low-valent palladium complex into the C-I bond.

Oxidative Addition: The Initiation Step

During oxidative addition, a Pd(0) complex inserts into the C-I bond, forming a new Pd(II) species. The facility of this step is highly dependent on the electronic character of the aryl iodide. Electron-deficient aryl iodides undergo this step more rapidly.

Caption: The crucial oxidative addition step where Pd(0) inserts into the aryl-iodide bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron compound.[10][11] The reaction is tolerant of a wide variety of functional groups, making it a workhorse in medicinal chemistry.[12]

Catalytic Cycle: The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[11]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the substituted aryl benzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand like SPhos (2-4 mol%).

-

Solvent: Add a degassed solvent mixture, typically toluene/water or dioxane/water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

This reaction is a cornerstone for the synthesis of aryl amines from aryl halides and primary or secondary amines.[13][14] It has largely replaced harsher classical methods.

Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[13][15] A key challenge can be the formation of unreactive palladium-iodide bridged dimers, which can inhibit catalysis.[15][16] The use of bulky, electron-rich biarylphosphine ligands helps to mitigate this issue.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig Amination

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the ligand (if not using a precatalyst).

-

Reagent Addition: Add the substituted aryl benzoate (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.5-2.0 equiv).

-

Solvent: Add a degassed anhydrous aprotic solvent like toluene or dioxane.

-

Reaction: Heat the mixture with stirring to the required temperature (e.g., 90-110 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed.

-

Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Summary: Predictive Reactivity Trends

To guide experimental design, the following table summarizes the expected relative reactivity of para-substituted methyl iodobenzoates in a typical palladium-catalyzed cross-coupling reaction.

| Para-Substituent (X) | Substituent Effect | Hammett Constant (σₚ) | Expected Relative Rate of Oxidative Addition |

| -NO₂ | Strong EWG | +0.78 | Very Fast |

| -CN | Strong EWG | +0.66 | Fast |

| -COOCH₃ (Ester) | EWG | +0.45 | Moderate-Fast |

| -H | Neutral | 0.00 | Baseline |

| -CH₃ | Weak EDG | -0.17 | Slow |

| -OCH₃ | Strong EDG | -0.27 | Very Slow |

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. This table provides a qualitative trend. Actual rates are dependent on the specific reaction, catalyst, and conditions.

Conclusion and Future Outlook

The aryl-iodide bond in substituted benzoates is a highly tunable functional handle for complex molecule synthesis. Its reactivity is governed by a predictable interplay of electronic and steric factors, with electron-withdrawing groups generally accelerating the key oxidative addition step in cross-coupling reactions. By understanding the mechanistic underpinnings of these transformations, researchers can make informed decisions about substrate design, catalyst selection, and reaction optimization. This rational approach, grounded in the principles outlined in this guide, is essential for accelerating the discovery and development of new therapeutics and advanced materials. As catalysis continues to evolve, the development of new ligands and catalyst systems will further expand the utility of these valuable building blocks, enabling even more challenging transformations under milder and more sustainable conditions.

References

- 1. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. osti.gov [osti.gov]

- 9. Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate [organic-chemistry.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 4-(difluoromethoxy)-3-iodobenzoate for Advanced Research and Development

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 4-(difluoromethoxy)-3-iodobenzoate, with CAS Number 1131614-23-7, is a strategically functionalized aromatic compound that has garnered significant interest among researchers, particularly those in the fields of drug discovery and materials science.[1][2] Its unique trifunctional nature—an activatable aryl iodide, an electron-rich difluoromethoxy group, and a versatile methyl ester—makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The incorporation of a difluoromethoxy (-OCHF₂) group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles. This group can act as a bioisostere for other functionalities and introduces a hydrogen bond donor capability not present in a simple methoxy group. The presence of the iodine atom at the ortho position to the difluoromethoxy group provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[3] This guide provides a comprehensive overview of the commercial availability, synthesis, key reactions, and safety considerations for this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Physicochemical Properties

This compound is available from a range of commercial suppliers, typically as a powder with a purity of 97% or higher.[1][4] It is essential to source this reagent from reputable suppliers to ensure high quality and batch-to-batch consistency for reproducible experimental outcomes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1131614-23-7 | [1][5] |

| Molecular Formula | C₉H₇F₂IO₃ | [1][5] |

| Molecular Weight | 328.05 g/mol | [1][5] |

| Appearance | Powder | [4] |

| Purity | ≥97% | [4] |

| Storage Temperature | 2-8°C, protect from light | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | PHGNCRCKEXWDPQ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from Analagous Bromo-Compound Synthesis)

Materials:

-

Methyl 4-hydroxy-3-iodobenzoate

-

Sodium chlorodifluoroacetate

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxy-3-iodobenzoate (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

To the stirred solution, add cesium carbonate (1.5-2.0 eq) followed by sodium chlorodifluoroacetate (2.0-2.5 eq).

-

Heat the reaction mixture to 100-120°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive towards oxidative addition to a Pd(0) catalyst, making it an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from a boronic acid or boronate ester is transferred to the palladium(II) complex, replacing the iodide.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

References

Introduction: The Strategic Importance of Methyl 4-(difluoromethoxy)-3-iodobenzoate in Modern Drug Discovery

An In-depth Technical Guide to the Storage and Handling of Methyl 4-(difluoromethoxy)-3-iodobenzoate

This compound (CAS No. 1131614-23-7) is a sophisticated chemical building block of significant interest to researchers and scientists in the field of drug development.[1][2] Its unique trifunctionalized aromatic structure, featuring a methyl ester, an iodine atom, and a difluoromethoxy group, offers a versatile platform for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

The difluoromethoxy (-OCF₂H) group, in particular, is a strategic asset in medicinal chemistry. It serves as a bioisosteric replacement for more common groups like hydroxyl or methoxy, providing a nuanced ability to modulate key molecular properties.[3] The strong carbon-fluorine bonds within this group contribute to high metabolic stability, a crucial factor in enhancing a drug candidate's half-life and bioavailability.[4][5] Furthermore, the aryl-iodide functionality is a key handle for introducing further molecular complexity via cross-coupling reactions, such as the Sonogashira or Suzuki reactions.[6]

Given its reactive nature and the precision required in its application, the integrity of this compound is paramount. Improper storage and handling can lead to degradation, impurity formation, and ultimately, the compromise of experimental outcomes. This guide provides a comprehensive, technically grounded framework for preserving the stability and purity of this vital research chemical.

Core Principles of Storage: A Proactive Approach to Chemical Integrity

The stability of this compound is contingent on controlling its environment. The primary factors to mitigate are temperature, light, and atmospheric exposure. Commercial supplier data provides the foundational directive for storage, which we will explore with deeper scientific justification.

Optimal Thermal Environment

The most critical storage parameter is temperature. The universally recommended storage condition for this compound is refrigeration at 2-8°C .[7]

-

Causality: Refrigeration slows down the rate of potential decomposition reactions. While the difluoromethoxy group itself is relatively stable, the overall molecule, with its ester and iodo functionalities, can be susceptible to degradation over time, especially at ambient temperatures.[4][8] Lowering the kinetic energy of the system minimizes the likelihood of these unwanted side reactions, preserving the compound's purity of typically ≥97%.[7]

Photostability and Light Protection

Protecting the compound from light is another explicit directive from suppliers.[7]

-

Causality: The carbon-iodine bond in aryl iodides is known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the C-I bond, generating radical intermediates. These radicals are highly reactive and can lead to a cascade of unpredictable side reactions, resulting in discoloration (often a pink or brownish hue) and the formation of significant impurities. Therefore, storing the compound in an amber or opaque container is a mandatory practice.

Atmospheric and Moisture Control

While the compound is supplied as a stable powder, prudent handling dictates minimizing exposure to air and moisture.[7]

-

Causality:

-

Moisture: The methyl ester functionality is susceptible to hydrolysis, which would yield the corresponding carboxylic acid. While this reaction is typically slow at neutral pH and low temperatures, the presence of acidic or basic impurities can catalyze it. Keeping the container tightly sealed in a dry environment is essential.[9]

-

Oxygen: Although generally stable against oxidation under recommended conditions, long-term exposure to atmospheric oxygen, especially if initiated by light or heat, can pose a risk to aryl iodides. For long-term archival storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best-practice protocol to displace oxygen and moisture.

-

Quantitative Storage Parameters Summary

For rapid reference, the core storage conditions are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Minimizes kinetic energy, slowing potential decomposition pathways.[7] |

| Light Exposure | Protect from light; use amber/opaque vials. | Prevents photocatalytic cleavage of the carbon-iodine bond.[10] |

| Atmosphere | Tightly sealed container. For long-term storage, consider an inert atmosphere (Argon, Nitrogen). | Prevents hydrolysis of the ester group and minimizes oxidation risk. |

| Physical Form | Solid / Powder | Store in a designated, well-ventilated, and dry chemical storage area.[11] |

| Incompatibilities | Strong oxidizing agents. | Avoids potential vigorous reactions that could compromise the compound and create hazards.[10][12] |

Experimental Protocols and Workflows

Adherence to strict protocols during handling is as crucial as proper long-term storage. The following workflows ensure the compound's integrity is maintained from the stock container to the reaction vessel.

Protocol 1: Aliquoting for Experimental Use

-

Preparation: Before opening, allow the primary container of this compound to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder upon opening.

-

Inert Environment: If available, perform all weighing and aliquoting inside a glove box or under a gentle stream of inert gas (argon or nitrogen). This minimizes exposure to oxygen and humidity.

-

Dispensing: Use clean, dry spatulas and weighing instruments. Promptly dispense the required amount into a pre-tared, amber glass vial suitable for the experiment.

-